Methyl 3-bromo-2-oxobutanoate
Description
Significance of Methyl 3-bromo-2-oxobutanoate within the α-Halo-β-Keto Ester Class
Within this important class of compounds, this compound holds a notable position. Its structure features a methyl ester, a ketone at the C2 position, and a bromine atom at the C3 position. This specific arrangement of functional groups makes it a valuable precursor for creating diverse chemical structures. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, facilitating the introduction of new functional groups. Furthermore, the ketone and ester functionalities can undergo a range of transformations, including reduction, oxidation, and condensation reactions.
One of the key applications of this compound is in the synthesis of heterocyclic compounds. For instance, it is a crucial intermediate in the preparation of certain thiazole (B1198619) carboxylic acids, which have shown potential as non-purine selective inhibitors of xanthine (B1682287) oxidoreductase. researchgate.net It also serves as a precursor for the synthesis of α-amino-β-keto esters, which are fundamental structural units in various natural products and pharmaceutically active compounds. beilstein-journals.org
Below is a table summarizing the key properties of this compound:
| Property | Value |
| CAS Number | 34329-73-2 |
| Molecular Formula | C5H7BrO3 |
| Molecular Weight | 195.01 g/mol nih.gov |
| Boiling Point | 193.1 ± 23.0 °C (Predicted) |
| Density | 1.557 ± 0.06 g/cm³ |
Historical Context of α-Halogenated Carbonyl Compounds in Retrosynthetic Analysis
The utility of α-halogenated carbonyl compounds is deeply rooted in the principles of retrosynthetic analysis, a strategy that involves deconstructing a target molecule into simpler, commercially available starting materials. The halogenation of the alpha-position of a carbonyl compound is a fundamental transformation that introduces a reactive handle for subsequent bond formation. fiveable.meoregonstate.edu This reaction typically proceeds through an enol or enolate intermediate, which then reacts with a halogen source. libretexts.orgpressbooks.pub
Historically, reactions like the Hell-Volhard-Zelinsky halogenation provided a means to introduce a bromine atom at the α-position of a carboxylic acid. wikipedia.org This laid the groundwork for the development of a wide range of synthetic methodologies that rely on the reactivity of the α-halo carbonyl motif. The ability to selectively introduce a halogen at the α-position allows chemists to disconnect complex molecules at key carbon-carbon or carbon-heteroatom bonds, simplifying the synthetic planning process. The development of methods for the asymmetric synthesis of α-halo carbonyls has further expanded their utility, enabling the enantioselective synthesis of complex chiral molecules. wikipedia.org
Scope and Research Trajectory of this compound
The research trajectory for this compound continues to evolve, with ongoing efforts to explore its synthetic potential. Current research focuses on several key areas:
Development of Novel Synthetic Applications: Chemists are continuously exploring new ways to utilize this compound as a building block for the synthesis of novel and complex molecules. This includes its use in multicomponent reactions and catalytic asymmetric transformations. rsc.org
Enzyme Interaction Studies: The compound has been identified as a phosphoenolpyruvate (B93156) (PEP) analog, allowing it to interact with enzymes that utilize PEP, such as pyruvate (B1213749) kinase. echemi.comchemicalbook.com This makes it a valuable tool for studying metabolic pathways and enzyme mechanisms.
Pharmaceutical and Agrochemical Research: Given its role as a precursor to biologically active molecules, research is ongoing to synthesize derivatives of this compound with potential applications in drug discovery and crop protection. For example, its ethyl ester counterpart, ethyl 3-bromo-2-oxobutyrate, is used in the preparation of potential positron emission tomography (PET) tracers. chemicalbook.com
The versatility of this compound is further highlighted by its use in the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical agents. researchgate.net The continued exploration of its reactivity and applications is expected to lead to the discovery of new synthetic methods and the development of novel compounds with important biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO3/c1-3(6)4(7)5(8)9-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDCQMJFDPQCJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457933 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34329-73-2 | |
| Record name | methyl 3-bromo-2-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40457933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-bromo-2-oxobutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 3 Bromo 2 Oxobutanoate
Direct Halogenation Strategies
Direct halogenation represents the most straightforward approach to introduce a bromine atom at the C3 position of a butanoate framework. This strategy typically involves the reaction of a methyl 2-oxobutanoate (B1229078) precursor with a brominating agent. The key challenge in this approach lies in achieving high regioselectivity, specifically targeting the C3 position over the alternative C1 (α-position to the ester).
Regioselective Bromination of Methyl 2-Oxobutanoate Precursors
The regioselective bromination of β-keto esters like methyl 2-oxobutanoate is a well-established transformation in organic synthesis. The position of bromination is highly dependent on the reaction conditions and the nature of the brominating agent. The enol or enolate form of the β-keto ester is the reactive species, and controlling its formation is crucial for selectivity.
One common precursor is methyl 3-oxobutanoate (methyl acetoacetate). Its bromination can lead to either methyl 2-bromo-3-oxobutanoate or the desired methyl 4-bromo-3-oxobutanoate, which is a structural isomer of the target compound. To obtain methyl 3-bromo-2-oxobutanoate, the starting material should ideally be methyl 2-oxobutanoate. However, direct bromination of methyl 2-oxobutanoate can also lead to a mixture of products.
Influence of Reagents and Reaction Conditions on Bromination Selectivity
The choice of brominating agent and the reaction conditions are paramount in directing the bromination to the desired C3 position and minimizing the formation of byproducts.
Traditional Brominating Agents:
The use of molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane (B109758) is a classic method. The reaction is often carried out at controlled temperatures, typically ranging from 0°C to room temperature, to manage the exothermic nature of the reaction and improve selectivity. The presence of a base, such as triethylamine, can be employed to facilitate the reaction. However, the use of elemental bromine presents handling and safety challenges due to its corrosive and toxic nature.
N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine, offering better handling properties. The reaction is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) when performed in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux conditions.
Modern and Milder Reagents:
To overcome the drawbacks of harsh brominating agents, milder and more selective reagents have been developed. Bromodimethylsulfonium bromide (BDMS) has emerged as an effective reagent for the regioselective α-monobromination of β-keto esters. beilstein-journals.org This method offers several advantages, including high yields, the absence of a need for chromatographic separation, and the use of a less hazardous reagent. beilstein-journals.org The reaction typically proceeds at low temperatures (0-5 °C) or room temperature in a solvent like dichloromethane (CH₂Cl₂) without the need for an added base or catalyst. beilstein-journals.org
The following interactive data table summarizes and compares various direct bromination strategies.
| Method | Reagents | Solvent | Temperature | Yield (%) | Purity (%) | Scalability |
| Direct Br₂ Bromination | Br₂, Et₃N | CH₂Cl₂ | 0°C → rt | 60–70 | 95–98 | High |
| NBS Bromination | NBS, AIBN | CCl₄ | Reflux | 45–50 | 85–90 | Moderate |
| BDMS Bromination | BDMS | CH₂Cl₂ | 0-5 °C or rt | High | High | Moderate |
| Halogen Exchange | KBr | DMF | 80°C | 25–30 | 70–75 | Low |
Indirect Synthetic Routes
Indirect synthetic routes provide alternative pathways to this compound, often starting from more readily available or structurally different precursors. These methods can offer advantages in terms of stereocontrol or functional group tolerance.
Transformations from Related Butanoate Derivatives
One notable indirect method involves the condensation of acetaldehyde (B116499) with methyl bromopyruvate under acidic conditions. This approach directly constructs the carbon skeleton with the desired functionalities in place, yielding the target compound as a yellow oil.
Another strategy involves the transformation of other butanoate derivatives. For instance, while not a direct synthesis of the target compound, the chemistry of related β-keto esters is highly relevant. The acetoacetic ester synthesis, a classic method for forming C-C bonds, utilizes the enolate of a β-keto ester to react with alkyl halides. researchgate.net While this is typically used for alkylation, the underlying principles of enolate generation and reaction are fundamental to many synthetic approaches in this area.
Multi-step Convergent Syntheses
While a specific, dedicated multi-step convergent synthesis for this compound is not extensively documented in readily available literature, a plausible convergent strategy can be conceptualized based on established reactions. Such a strategy could involve the synthesis of two key fragments: a C2 fragment containing the methyl ester and the C2-keto group, and a C2 fragment containing the C3-bromo and C4-methyl groups.
A hypothetical convergent synthesis could proceed as follows:
Fragment A Synthesis (C1-C2): Preparation of a suitable glyoxylate (B1226380) derivative, for example, methyl glyoxylate.
Fragment B Synthesis (C3-C4): Generation of a bromoethyl Grignard reagent or a related organometallic species from 1,1-dibromoethane.
Fragment Coupling: The reaction of the organometallic Fragment B with the glyoxylate derivative (Fragment A) would form the carbon-carbon bond between C2 and C3, leading to a precursor that can be subsequently oxidized at the C2 position to afford the final product.
Tandem reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates, also represent a form of convergent synthesis. While specific tandem reactions leading directly to this compound are not prominently reported, the development of such processes remains an active area of research in synthetic methodology.
Advanced Reaction Chemistry of Methyl 3 Bromo 2 Oxobutanoate
Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)
The presence of a bromine atom adjacent to a carbonyl group significantly influences the reactivity of the C-Br bond, making it susceptible to nucleophilic attack. Both SN1 and SN2 reaction pathways are possible, with the predominant mechanism being dictated by the nucleophile, solvent, and reaction conditions.
Investigation of Nucleophile Scope and Reactivity
A wide array of nucleophiles can displace the bromide ion in methyl 3-bromo-2-oxobutanoate, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The reactivity of the nucleophile plays a crucial role in the reaction outcome. Strong, soft nucleophiles generally favor SN2-type reactions, while weaker, harder nucleophiles might involve carbocation intermediates, characteristic of an SN1 pathway.
The bromine atom enhances the electrophilicity at the C3 position, making it a prime target for nucleophilic attack. For instance, reaction with sodium methoxide (B1231860) results in the formation of methyl 3-methoxy-2-oxobutanoate. Similarly, various amines, thiols, and carbanions can be employed to introduce diverse functional groups. Studies on related γ-halo-β-ketoesters have shown that anilines can effectively displace the halogen to form the corresponding amino derivatives. nih.gov
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Product | Reaction Type |
|---|---|---|
| Sodium Methoxide | Methyl 3-methoxy-2-oxobutanoate | SN2 |
| Anilines | γ-Anilino-β-ketoesters | Nucleophilic Substitution |
| Cyanide | Butyronitrile derivatives | SN2 |
Stereochemical Outcomes in Substitution Reactions
When the substitution occurs at a chiral center, the stereochemical outcome of the reaction provides valuable insight into the reaction mechanism. For SN2 reactions, a complete inversion of stereochemistry is expected as the nucleophile attacks from the side opposite to the leaving group. masterorganicchemistry.com This "backside attack" leads to a predictable and controlled stereochemical outcome. masterorganicchemistry.com
In contrast, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, leading to a mixture of enantiomers (racemization). In some cases, a slight excess of the inversion product may be observed due to the leaving group partially shielding one face of the carbocation. utexas.edu The specific stereochemical outcome for reactions of this compound would depend on the ability to stabilize the intermediate carbocation and the nature of the nucleophile and solvent. For instance, in the conversion of (2R,3S)-3-bromo-2-butanol to meso-2,3-dibromobutane, the reaction proceeds with retention of configuration, suggesting a more complex mechanism might be at play under certain conditions. utexas.edu
Solvent Effects on Reaction Pathways and Yields
The choice of solvent can dramatically influence both the reaction rate and the mechanistic pathway of nucleophilic substitution reactions. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. researchgate.net Conversely, polar protic solvents, like water and alcohols, can stabilize both the nucleophile and the leaving group through hydrogen bonding, which can favor SN1 pathways by stabilizing the carbocation intermediate. researchgate.net
For example, in the synthesis of related brominated esters, polar aprotic solvents like THF or DMF are commonly used to facilitate nucleophilic substitution. The influence of solvent on reaction kinetics and mechanism is a well-established principle in organic chemistry. researchgate.net Studies on other keto-ester systems have shown that solvents like methanol (B129727) and ethanol (B145695) can accelerate product release in certain reactions. researchgate.net
Carbonyl Reactivity: Ketone and Ester Functionalities
In addition to the reactive C-Br bond, this compound possesses two carbonyl groups that can undergo a variety of transformations. The ketone and ester functionalities exhibit distinct reactivity, allowing for selective chemical manipulation.
Condensation Reactions Involving the Keto Group
The ketone carbonyl group in this compound is electrophilic and can participate in condensation reactions with various nucleophiles. A classic example is the Claisen condensation, where an enolate attacks an ester. libretexts.orggoogle.com While the primary focus here is on the keto group, related reactions like the aldol (B89426) condensation are also relevant. In an aldol-type reaction, an enolate can add to the ketone carbonyl.
Furthermore, the keto group can be a precursor for the formation of heterocyclic compounds. For instance, in a study involving 2-nitrocinnamaldehyde, methyl 2-oxobutanoate (B1229078) participated in a condensation reaction to form functionalized carbazoles. nih.gov This highlights the potential of the keto functionality in constructing complex molecular architectures.
Table 2: Condensation Reactions
| Reactant | Product Type |
|---|---|
| Enolates | β-Hydroxy ketones (Aldol-type addition) |
| 2-Nitrocinnamaldehyde | Functionalized carbazoles |
Ester Transformations: Transesterification and Hydrolysis under Controlled Conditions
The methyl ester group of this compound can be transformed through transesterification or hydrolysis. Transesterification, the exchange of the alkoxy group of an ester with another alcohol, is typically catalyzed by an acid or a base. This reaction allows for the modification of the ester functionality, which can be useful for altering the physical properties of the molecule or for introducing specific functional groups. For example, related benzoate (B1203000) esters have been converted to their 2-(trimethylsilyl)ethyl (TMSE) esters via transesterification using catalytic Bu2SnO. nih.gov
Hydrolysis of the ester to the corresponding carboxylic acid can be achieved under acidic or basic conditions. Controlled hydrolysis is crucial to avoid side reactions, such as those involving the ketone or the bromo-substituent. Base-catalyzed hydrolysis, or saponification, proceeds via nucleophilic acyl substitution. rsc.org Careful control of reaction conditions such as temperature and pH is necessary for successful ester transformations. evitachem.com For example, the hydrolysis of methyl α-acetolactate has been studied under controlled conditions to avoid racemization.
Elimination Reactions and Olefin Formation
Elimination reactions of α-halo ketones are a fundamental method for the synthesis of α,β-unsaturated carbonyl compounds. In the case of this compound, the presence of a bromine atom at the C3-position and protons on the adjacent C4-methyl group allows for dehydrobromination to form an olefin.
These reactions typically proceed via an E2 (elimination, bimolecular) mechanism, particularly when a strong, non-hindered base is employed. The mechanism is concerted, involving the simultaneous abstraction of a proton from the β-carbon (C4) by the base and the departure of the bromide leaving group from the α-carbon (C3), leading to the formation of a carbon-carbon double bond. The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. iitk.ac.in
The regioselectivity of the elimination is generally governed by the Zaitsev rule, which predicts that the more substituted (and thus more stable) alkene will be the major product. iitk.ac.in For this compound, elimination of HBr results in the formation of methyl 2-oxobut-3-enoate. This product is an α,β-unsaturated keto-ester, a highly valuable synthetic intermediate. The conjugation between the newly formed double bond and the two carbonyl groups provides a thermodynamic driving force for the reaction.
The stereochemistry of the E2 reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. This means the hydrogen and bromine atoms must lie in the same plane but on opposite sides of the C-C bond for the elimination to occur efficiently. iitk.ac.in
Table 1: General Scheme for Elimination Reaction of this compound
| Reactant | Base | Expected Product | Reaction Type |
| This compound | Strong, non-hindered base (e.g., NaOEt) | Methyl 2-oxobut-3-enoate | E2 Elimination |
Rearrangement Reactions
The structural features of this compound allow for several potential rearrangement pathways, although some classic named reactions are not directly applicable.
Pinacol-type Rearrangements and Related Carbocationic Processes
The Pinacol rearrangement is a classic acid-catalyzed reaction that converts a 1,2-diol into a ketone or aldehyde through a carbocation intermediate. libretexts.orgallen.in This specific rearrangement is not directly applicable to this compound as it is not a diol.
However, related carbocationic processes can be considered. The departure of the bromide ion from C3, potentially facilitated by a Lewis acid, would generate a secondary carbocation. In many systems, such carbocations undergo 1,2-hydride or 1,2-alkyl shifts to form a more stable carbocation. allen.in In this specific molecule, a 1,2-hydride or 1,2-methyl shift from the adjacent C4 carbon is not favored as it would result in a less stable primary carbocation.
Another significant rearrangement of α-halo ketones is the Favorskii rearrangement, which occurs under basic conditions and proceeds through a cyclopropanone (B1606653) intermediate to yield a rearranged carboxylic acid derivative. testbook.comadichemistry.com The most common mechanism requires an enolizable proton on the α'-carbon (the carbon on the side of the carbonyl opposite the halogen). adichemistry.com this compound lacks α'-protons, as the C2 ketone is flanked by the bromine-bearing C3 and the C1 ester carbonyl. Therefore, the classic Favorskii rearrangement is not a probable reaction pathway for this substrate.
Intramolecular Cyclization Pathways
This compound is a highly effective building block for the synthesis of various heterocyclic compounds. Its α-bromo ketone moiety is an excellent electrophile that can react with binucleophilic species to construct rings, often through a condensation followed by an intramolecular cyclization.
A prominent example is its use in Hantzsch-type syntheses to form substituted thiazole (B1198619) rings. In these reactions, this compound reacts with a thioamide-containing compound, such as morpholine-4-carbothioamide. The reaction proceeds by the initial S-alkylation of the thioamide sulfur with the electrophilic C3 carbon of the bromo-keto-ester, displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization via the nucleophilic nitrogen attacking one of the carbonyl carbons, followed by dehydration to yield the aromatic thiazole ring. This strategy has been employed in the synthesis of inhibitors for enzymes like protease-activated receptor 4 (PAR4). google.comgoogle.com
Similarly, the compound is used to synthesize imidazo[1,2-a]pyridine (B132010) derivatives, which are core structures in various pharmaceutically active molecules. The reaction involves the N-alkylation of a substituted 2-aminopyridine (B139424) with this compound, followed by an intramolecular condensation between the remaining pyridine (B92270) nitrogen and one of the carbonyl groups to form the fused bicyclic system. google.comgoogle.com
Table 2: Examples of Intramolecular Cyclization Reactions
| Co-reactant | Solvent | Conditions | Product Type | Reference |
| Morpholine-4-carbothioamide | Methanol | Reflux | 2-Morpholinothiazole derivative | google.comgoogle.com |
| 2-Amino-5-chloropyridine | DME | Room Temp | Imidazo[1,2-a]pyridine derivative | google.com |
| 6-Bromo-pyridin-2-amine | Dioxane | 100°C | Imidazo[1,2-a]pyridine derivative | google.com |
| 1-Isobutyl-6-mercapto-3-methyl-2,4-(1H,3H)-pyrimidinedione | Methanol | Room Temp | Thienopyrimidinedione derivative | gla.ac.uk |
Radical Reactions and Single-Electron Transfer Processes
The carbon-bromine bond in this compound is susceptible to cleavage via radical pathways, particularly through single-electron transfer (SET) processes. The generation of an α-keto radical at the C3 position opens up a range of synthetic transformations distinct from ionic pathways.
SET to an α-halocarbonyl compound can be initiated by various means, including photoredox catalysts, electrochemistry, or chemical reductants. researchgate.netnih.gov Upon accepting a single electron, the substrate forms a radical anion. This intermediate is known to undergo rapid fragmentation (mesolysis) to release a bromide anion and the corresponding α-carbonyl radical. nih.gov
Recent studies have shown that organic reductants, such as 2-aryl-1,3-dimethylbenzimidazolines (BIH-Ar), can promote the reductive cleavage of the C-Br bond in α-bromo ketones at room temperature. acs.org The α-keto-alkyl radical generated from this process can follow several pathways. In the absence of other trapping agents, it may abstract a hydrogen atom from a donor to yield the debrominated product, methyl 2-oxobutanoate. Alternatively, in the presence of molecular oxygen, the radical can be trapped to form a hydroperoxy intermediate, which upon reduction yields an α-hydroxy ketone. acs.org The outcome between reduction and oxygenation can be controlled by steric factors around the radical center. acs.org
Photocatalysis using transition metal complexes (e.g., Ir(ppy)₃) or organic dyes under visible light irradiation is another powerful method to initiate SET. acs.orgcolab.ws The excited photocatalyst can reduce the α-bromo ketone to generate the key α-keto radical, which can then participate in various coupling or addition reactions.
Table 3: Methods for Generating Radicals from α-Bromo Ketones via SET
| Method | Reagent/Catalyst | Conditions | Intermediate | Potential Products | Reference |
| Chemical Reduction | 2-Aryl-1,3-dimethylbenzimidazoline | Room Temp, Air | α-Keto radical | Debrominated ketone, α-Hydroxy ketone | acs.org |
| Photoredox Catalysis | fac-Ir(ppy)₃, Visible Light | Room Temp | α-Keto radical | Debrominated ketone, Cyclized products | nih.govacs.org |
| Electroreduction | Electrochemical Cell | Controlled Potential | α-Keto radical | Debrominated ketone, Dimerized products | researchgate.net |
Mechanistic Investigations and Computational Chemistry
Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies
Kinetic and spectroscopic studies are pivotal in unraveling the step-by-step sequence of events during a chemical reaction. These experimental techniques provide data on reaction rates and the observation of transient species, which are essential for proposing and validating reaction mechanisms.
Kinetic Studies: The rate of a chemical reaction, and how it is influenced by the concentration of reactants, provides critical evidence for the mechanism. For nucleophilic substitution reactions of haloalkanes like Methyl 3-bromo-2-oxobutanoate, kinetic data can distinguish between different mechanistic pathways, such as the S(_N)1 and S(_N)2 reactions. pressbooks.pub
S(_N)2 Mechanism: A bimolecular nucleophilic substitution (S(_N)2) reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. For this compound, the reaction rate would be expressed as: Rate = k[this compound][Nucleophile]
S(_N)1 Mechanism: A unimolecular nucleophilic substitution (S(_N)1) reaction is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. saskoer.ca The second step is the rapid attack of the nucleophile on the carbocation. The rate of an S(_N)1 reaction is dependent only on the concentration of the substrate: Rate = k[this compound]
Kinetic studies using techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed to monitor the concentration of reactants and products over time. This allows for the determination of the reaction order and the rate constant, providing strong evidence for the operative mechanism. For instance, optimizing the nucleophilic substitution on this compound can be achieved by identifying the optimal reaction window through such kinetic analyses.
Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reaction intermediates, which are often transient and cannot be isolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to detect and characterize intermediates in solution. For example, in a study of the base-catalyzed rearrangement of 2-hydroxy-2-methyl-3-oxobutanoate, ¹³C NMR was instrumental in demonstrating the intramolecular nature of the reaction by tracking the fate of isotopically labeled carbon atoms. A similar approach could be applied to study potential rearrangements or intermediate formation in reactions involving this compound.
Anion Photoelectron Spectroscopy: In the gas phase, anion photoelectron spectroscopy has been used to study S(_N)2 reactions. This technique has successfully identified pre-reaction complexes and reaction intermediates, providing a detailed picture of the reaction pathway. uwa.edu.au
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups. In the context of this compound, the carbonyl (C=O) stretching frequencies would be particularly informative.
Transition State Analysis and Reaction Coordinate Determination
The transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants are converted into products. The analysis of the transition state and the determination of the reaction coordinate, which is the pathway of minimum energy connecting reactants and products, are crucial for a complete understanding of a reaction mechanism.
Computational chemistry is a powerful tool for studying transition states, which are generally not directly observable experimentally. umw.edu Using theoretical models, the geometry and energy of the transition state can be calculated.
For a typical S(_N)2 reaction of this compound, the transition state would involve the partial formation of the new bond with the incoming nucleophile and the partial breaking of the carbon-bromine bond. The reaction coordinate would depict the energy of the system as a function of the progress of the reaction, with the transition state being the peak of this energy profile.
In an S(_N)1 reaction, there would be two transition states corresponding to the two steps of the reaction. The first transition state, leading to the formation of the carbocation intermediate, would be the higher energy one and thus represent the rate-determining step. saskoer.ca The reaction coordinate would show two peaks separated by a valley representing the carbocation intermediate.
High-level computational methods, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), can be used to investigate the potential energy surface of a reaction and to identify the various intermediates and transition states. uwa.edu.au Such calculations can also help to elucidate the stereochemistry of the reaction, for example, by comparing the energy barriers for backside versus frontside attack of the nucleophile.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the properties of molecules and their reactions. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods offer a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules like this compound.
Molecules with single bonds can exist in different spatial arrangements, known as conformations or rotamers, due to rotation around these bonds. Conformational analysis aims to identify the stable conformations and to determine their relative energies.
For this compound, rotation around the C2-C3 bond is of particular interest. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle of this bond. This allows for the identification of energy minima, which correspond to stable conformers, and energy maxima, which correspond to transition states for rotation.
Studies on similar molecules, such as methyl fluoroacetate, have shown that DFT calculations can successfully predict the stable rotamers (e.g., cis and trans) and their relative energies. researchgate.netwisc.edu For 2'-fluoro-substituted acetophenone (B1666503) derivatives, DFT calculations have confirmed that the trans conformers are more stable than the cis conformers. acs.org It is expected that for this compound, the relative orientation of the bromine atom and the carbonyl group will be a key determinant of conformational preference due to steric and electronic interactions.
| Conformer | Dihedral Angle (Br-C3-C2=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| Gauche | ~60° | 0.0 | ~70 |
| Eclipsed | ~120° | +3.5 | <1 |
| Anti | 180° | +0.8 | ~30 |
This table is a hypothetical representation of what a DFT conformational analysis might reveal and is for illustrative purposes only.
DFT is a powerful tool for understanding the electronic structure of a molecule, which in turn governs its reactivity. By calculating properties such as molecular orbitals and charge distributions, DFT can provide insights into where a molecule is likely to react.
For this compound, the presence of the electron-withdrawing bromine atom and the two carbonyl groups significantly influences its electronic structure. DFT calculations can quantify this effect. The bromine atom enhances the electrophilicity of the C3 carbon, making it a prime target for nucleophilic attack.
Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of reactivity. The LUMO of this compound is expected to be localized on the C-Br bond, indicating its susceptibility to nucleophilic attack.
Electrostatic Potential: A map of the molecular electrostatic potential (MEP) can visually identify the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show a region of positive potential around the C3 carbon, confirming its electrophilic character.
Fukui Functions: Fukui functions are a more quantitative measure of local reactivity derived from DFT. They can predict the most likely sites for nucleophilic, electrophilic, and radical attack.
| Atomic Site | Mulliken Charge | LUMO Coefficient | Predicted Reactivity |
|---|---|---|---|
| C2 (carbonyl) | +0.45 | 0.20 | Electrophilic |
| C3 (bromo-substituted) | +0.25 | 0.55 | Highly Electrophilic (site of SN reaction) |
| Br | -0.30 | -0.40 | Leaving Group |
This table contains hypothetical data for illustrative purposes to demonstrate how DFT can predict reactivity.
Molecular Dynamics Simulations in Mechanistic Contexts
While DFT calculations are excellent for studying static structures and reaction pathways in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations can provide a more dynamic and realistic picture of a reaction in solution. MD simulations model the movement of atoms and molecules over time, taking into account the explicit interactions with solvent molecules.
In the context of this compound, MD simulations could be used to:
Study Solvation Effects: Investigate how solvent molecules arrange themselves around the reactant and how this solvation shell changes along the reaction coordinate.
Explore Conformational Dynamics: Observe the transitions between different rotamers in solution and how the solvent influences their relative populations.
Simulate Reaction Dynamics: In principle, reactive MD simulations can be used to model the entire process of a nucleophilic substitution reaction, providing insights into the role of the solvent in facilitating the reaction.
The ONIOM method, which combines high-level quantum mechanics (QM) for the reacting species with a more approximate molecular mechanics (MM) method for the solvent, is a powerful approach for performing MD simulations of reactions in solution. acs.org This multiscale approach allows for the accurate modeling of the reaction itself while still being computationally feasible for a system that includes a large number of solvent molecules.
Applications in Complex Molecule Synthesis
Role as a Versatile C3 Synthon in Organic Synthesis
Methyl 3-bromo-2-oxobutanoate serves as a versatile C3 synthon, a three-carbon building block, in organic synthesis. Its utility stems from the presence of two key reactive sites: an electrophilic α-keto group and a bromine atom that can act as a leaving group in nucleophilic substitution reactions. This dual reactivity allows for the controlled introduction of various functional groups, facilitating the assembly of more complex molecular architectures.
The reactivity of the α-keto group and the C-Br bond can be managed to achieve selective transformations. For instance, in cross-coupling reactions, mild bases and low temperatures can suppress unwanted reactions at the ketone group, while conditions like the use of Pd(PPh₃)₄ with aryl boronic acids can selectively target the carbon-bromine bond for Suzuki-Miyaura couplings. This ability to act as a precursor for diverse chemical entities underscores its importance in synthetic strategies.
Asymmetric Synthesis and Chiral Induction
The presence of a stereocenter at the C3 position makes this compound a valuable substrate in asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule.
Diastereoselective Transformations
Diastereoselective reactions involving this compound aim to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. The existing stereocenter at C3 can influence the stereochemical outcome of reactions at other positions in the molecule. For example, in reductions of the keto group, the choice of reducing agent and reaction conditions can favor the formation of one diastereomer over another. The reduction of 2-substituted 3-oxobutanoates often leads to the formation of specific diastereomeric β-hydroxy esters. oup.com The stereoselectivity of these reductions can be influenced by the nature of the substituent at the C2 position and can be enhanced by modifying the ester group. oup.com
Enantioselective Catalysis utilizing this compound
Enantioselective catalysis focuses on the preferential formation of one enantiomer (a non-superimposable mirror image) over the other. This compound has been utilized in enantioselective reactions, such as dynamic kinetic cross-benzoin additions. semanticscholar.org In these reactions, a chiral catalyst is employed to control the stereochemical outcome, leading to the synthesis of optically active products. The development of enzymes with enhanced enantioselectivity through directed evolution has also shown promise for the transformation of related bromo-substituted esters. sci-hub.se
Precursor for Heterocyclic Compounds
Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in pharmaceuticals and natural products. this compound is a valuable precursor for the synthesis of a variety of these important ring systems.
Synthesis of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Quinolines)
This compound and its derivatives are key starting materials for the synthesis of various nitrogen-containing heterocycles.
Imidazoles: The reaction of amidines with ethyl 3-bromo-2-oxobutanoate is a known method for preparing 1,2-diaryl-1H-imidazole-4-carboxylates. scribd.com This reaction provides a pathway to highly substituted imidazole (B134444) derivatives, which are significant scaffolds in medicinal chemistry. scribd.comnewdrugapprovals.org Microwave-assisted synthesis has also been shown to be an efficient method for producing imidazole derivatives from related α-bromo ketones. rasayanjournal.co.in
Quinolines: While direct synthesis of quinolines from this compound is less commonly reported, related β-ketoesters are fundamental in classical quinoline (B57606) syntheses like the Conrad-Limpach-Knorr and Combes syntheses. jptcp.com These methods involve the condensation of anilines with β-ketoesters to form key intermediates that then cyclize to form the quinoline ring system. jptcp.com Furthermore, derivatives of this compound have been used to create complex quinoline structures, such as ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate, which serves as a substrate for further functionalization. rsc.org
Formation of Oxygen- and Sulfur-Containing Rings
The reactivity of this compound also lends itself to the construction of oxygen- and sulfur-containing heterocyclic systems.
Oxygen-Containing Heterocycles: The synthesis of oxygen-containing heterocycles often involves intramolecular cyclization reactions. chim.itorganic-chemistry.orgresearchgate.net For instance, the reactive functionalities in this compound can participate in cascade reactions to form fused ring systems. While specific examples directly utilizing this compound are not extensively detailed, the principles of using α-halo ketones and β-keto esters in the synthesis of furans, pyrans, and other oxygen heterocycles are well-established. chim.itorganic-chemistry.org
Sulfur-Containing Heterocycles: The synthesis of sulfur-containing heterocycles like thiophenes can be achieved through reactions involving β-keto esters. For example, the reaction of ethyl 3-oxobutanoate with carbon disulfide and a haloalkane can lead to thiophene (B33073) derivatives. researchgate.net Similarly, the reaction of ethyl dl-3-bromo-2-oxobutyrate with thiourea (B124793) is a key step in the synthesis of aminothiazole carboxylates, demonstrating the utility of α-bromo-β-keto esters in forming sulfur-containing rings. clockss.org
Building Block for Natural Product Synthesis
While widely cited as a potent building block for the synthesis of complex natural products, specific examples of total syntheses incorporating this compound are not extensively detailed in prominent literature. Its utility in this domain is largely inferred from its chemical reactivity and its relationship to other known precursors.
The compound's precursor, Methyl 2-ketobutyrate, is a known starting material in the synthesis of several natural products. For instance, Methyl 2-ketobutyrate has been utilized in synthetic routes targeting the neurotoxic sesquiterpenoid (±)-picrotoxinin and the core structure of phalarine, a macrocyclic polyamine alkaloid. lookchem.com Given that this compound is a direct downstream derivative of Methyl 2-ketobutyrate, its potential as a more functionalized starting material for analogous synthetic endeavors is clear. lookchem.com The presence of the bromine atom provides a reactive handle for chemists to form new carbon-carbon or carbon-heteroatom bonds, a crucial step in elaborating the core structures of natural products.
The reactivity profile of this compound allows for several key transformations applicable to natural product synthesis:
Nucleophilic Substitution: The bromine atom at the C3 position is susceptible to displacement by a wide range of nucleophiles. This allows for the strategic introduction of various functional groups, including hydroxyl, amino, and alkyl moieties, which are common features in natural product scaffolds.
Carbonyl Chemistry: The α-keto-ester functionality can undergo reactions such as aldol (B89426) condensations, Wittig reactions, and reductions, enabling the formation of intricate carbon skeletons.
These reactive sites position this compound as a valuable intermediate for constructing the complex, often stereochemically rich, frameworks characteristic of natural products.
Integration into Pharmaceutical Intermediates
The application of this compound is well-documented in the development of pharmaceutical intermediates, where its defined structure allows for the reliable construction of core scaffolds for active pharmaceutical ingredients (APIs). Research in medicinal chemistry has leveraged this compound for its efficiency in building heterocyclic and other complex structures found in modern therapeutics.
A notable application is in the synthesis of inhibitors for beta-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. guidechem.com In a patented synthetic route, this compound is reacted with 2-amino-5-chloropyridine. guidechem.comgoogle.com This reaction forms methyl 3-(5-chloro-2-iminopyridin-1(2H)-yl)-2-oxobutanoate hydrobromide, a key intermediate for a class of fused multi-cyclic sulfone compounds designed as BACE1 inhibitors. guidechem.comgoogle.com
In another area of neuroscience, the compound serves as a precursor for modulators of the NMDA receptor, a target for treating various neurological disorders. Patent literature describes its use in the synthesis of novel thiazolopyrimidinones with potential therapeutic activity. google.com
Furthermore, in the field of molecular imaging and oncology, this compound has been used to synthesize potential PET imaging agents. A doctoral study details its reaction with a pyrimidinedione derivative to create inhibitors of monocarboxylate transporters (MCTs), which are important in the metabolism of tumors and could serve as imaging targets. google.com
The following table summarizes key synthetic applications of this compound in the preparation of pharmaceutical intermediates.
| Target Class/Molecule | Reactant(s) with this compound | Resulting Intermediate | Therapeutic Area/Application |
| BACE1 Inhibitors | 2-Amino-5-chloropyridine | Methyl 3-(5-chloro-2-iminopyridin-1(2H)-yl)-2-oxobutanoate hydrobromide | Alzheimer's Disease |
| NMDA Receptor Modulators | Thiazole (B1198619) derivatives | Thiazolopyrimidinone core structures | Neurological Disorders |
| MCT Inhibitors | 1-Isobutyl-6-mercapto-3-methyl-2,4-(1H,3H)-pyrimidinedione | Thioether-linked pyrimidinedione | Oncology / PET Imaging |
| DGAT2 Inhibitors | Imidazopyridine derivatives | Imidazopyridine adducts | Metabolic Disorders |
These examples underscore the compound's role as a reliable and versatile building block in medicinal chemistry, enabling the construction of diverse and complex molecular entities for drug discovery and development.
Advanced Spectroscopic Characterization and Analytical Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For Methyl 3-bromo-2-oxobutanoate, both 1D (¹H and ¹³C) and advanced 2D NMR methods are employed to assign proton and carbon signals and to establish connectivity within the molecule.
Standard ¹H and ¹³C NMR provide foundational data for the molecule's structure. The methyl ester protons typically appear as a singlet, while the proton at the brominated alpha-carbon (α-proton) presents as a quartet due to coupling with the adjacent methyl protons. The ¹³C NMR spectrum is characterized by signals for the two carbonyl carbons (ketone and ester) and the carbon atom bonded to the bromine.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -OCH₃ (ester) | 3.7–3.8 | ~53 |
| -CH(Br)- | 4.8–5.0 | ~50 |
| -CH₃ (next to CHBr) | ~1.8 (doublet) | ~20 |
| C=O (ketone) | N/A | ~190 |
| C=O (ester) | N/A | ~160 |
Note: Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and experimental conditions.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
To overcome the limitations of 1D NMR and confirm the precise structural assignment, a suite of 2D NMR experiments is utilized. These experiments reveal correlations between nuclei, providing a detailed connectivity map of the molecule. sdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would be observed between the methine proton (-CH(Br)-) and the protons of the adjacent methyl group (-CH₃), confirming their spatial proximity (three-bond coupling, ³JHH).
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached (one-bond coupling, ¹JCH). sdsu.edu It allows for the unambiguous assignment of carbon signals based on their attached, and usually more easily assigned, protons. For instance, the signal for the methine proton at ~4.8-5.0 ppm would show a correlation to the carbon signal at ~50 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically two or three bonds, ²JCH and ³JCH), which is crucial for piecing together the molecular skeleton. youtube.com Key HMBC correlations for this molecule would include:
A correlation between the methyl ester protons (-OCH₃) and the ester carbonyl carbon (C=O).
A correlation from the methine proton (-CH(Br)-) to both carbonyl carbons.
A correlation from the terminal methyl protons (-CH₃) to the methine carbon (-CH(Br)-) and the ketone carbonyl carbon.
Dynamic NMR for Conformational Studies
The reactivity and properties of α-haloketones are influenced by their conformational isomerism. researchgate.net These molecules can exist as different rotational isomers (rotamers) due to rotation around the C-C single bonds. researchgate.net Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a powerful tool for investigating such conformational dynamics.
For this compound, rotation around the C2-C3 bond can lead to different spatial arrangements of the bromine atom relative to the ketone's carbonyl group. These conformers may interconvert rapidly at room temperature, resulting in averaged NMR signals. By lowering the temperature, this interconversion can be slowed down, potentially allowing for the observation of distinct signals for each conformer. Analysis of the coalescence and decoalescence of these signals can provide thermodynamic and kinetic parameters for the rotational process. researchgate.net
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight and elemental composition of a compound and for identifying products in a reaction mixture.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule with a high degree of confidence. rsc.org For this compound (C₅H₇BrO₃), the theoretical monoisotopic mass is 193.95786 Da. nih.gov HRMS analysis would aim to detect the molecular ion ([M]⁺) or common adducts like [M+H]⁺ (m/z 194.96514) or [M+Na]⁺ (m/z 216.94708) and match the experimental m/z value to the theoretical value within a very narrow tolerance (typically <5 ppm). rsc.orguni.lu This confirmation is critical for verifying the identity of the synthesized compound.
Table 2: Predicted HRMS Adducts for this compound
| Adduct | Formula | Theoretical m/z |
|---|---|---|
| [M+H]⁺ | C₅H₈BrO₃⁺ | 194.96514 |
| [M+Na]⁺ | C₅H₇BrO₃Na⁺ | 216.94708 |
| [M+K]⁺ | C₅H₇BrO₃K⁺ | 232.92102 |
| [M+NH₄]⁺ | C₅H₁₁BrNO₃⁺ | 211.99168 |
Data sourced from PubChem. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatization Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical compounds in a mixture and then identifies them at the molecular level. beilstein-journals.org While direct GC analysis of this compound can be performed, its polarity and thermal lability may pose challenges. Chemical derivatization is a strategy often employed to improve the chromatographic properties and mass spectral characteristics of analytes. jfda-online.comresearchgate.net
For α-keto esters, derivatization often targets the carbonyl group. nih.gov One common method is oximation, where the keto group reacts with hydroxylamine (B1172632) or a substituted analog. nih.gov This converts the polar keto group into a less polar, more volatile oxime ether, which is more amenable to GC analysis. Another approach involves the reduction of the keto group to a hydroxyl group, followed by silylation to form a thermally stable trimethylsilyl (B98337) (TMS) ether. researchgate.net These derivatization techniques not only improve separation but can also yield characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation. researchgate.net
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. elsevier.com
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. For this compound, the IR spectrum is dominated by strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups. The ester carbonyl (C=O) typically absorbs at a higher frequency (~1740 cm⁻¹) than the ketone carbonyl (~1710 cm⁻¹). The difference in frequency arises from the electronic effects of the adjacent atoms. The C-Br stretching vibration is also observable, typically in the fingerprint region of the spectrum (below 1500 cm⁻¹).
Raman spectroscopy involves the inelastic scattering of monochromatic light. rsc.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. Therefore, symmetrically substituted or non-polar functional groups that are weak in the IR spectrum often produce strong signals in the Raman spectrum. For this molecule, both C=O stretches would be active in both IR and Raman spectra. The C-Br bond may also give a characteristic Raman signal. rsc.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| C=O (Ester) | Stretch | ~1740 |
| C=O (Ketone) | Stretch | ~1710 |
| C-O (Ester) | Stretch | 1300-1000 |
| C-H (Aliphatic) | Stretch | 3000-2850 |
| C-Br | Stretch | 680-515 |
Values are approximate and based on standard functional group correlation tables.
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), reveals that a single-crystal X-ray structure of this compound has not been reported to date. Therefore, no experimental data on its solid-state structure, such as unit cell dimensions, space group, or precise intramolecular bond lengths and angles in the crystalline form, are currently available in the public domain.
X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the compound. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map of the crystal can be generated. From this map, the precise position of each atom can be determined, yielding a detailed molecular structure.
Were a single-crystal X-ray diffraction study of this compound to be conducted, it would provide invaluable insights into its solid-state conformation and intermolecular interactions. Key information that would be obtained includes:
Molecular Conformation: The study would reveal the preferred three-dimensional shape of the molecule in the solid state, including the torsion angles between the carbonyl groups and the orientation of the bromo- and methyl- substituents.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C=O, C-Br, C-O) and bond angles would be determined, offering a basis for comparison with theoretical calculations and the structures of related compounds.
Crystal Packing and Intermolecular Interactions: The analysis would elucidate how the molecules pack together in the crystal lattice. This includes the identification of any significant intermolecular interactions, such as dipole-dipole interactions or halogen bonding involving the bromine atom, which govern the crystal's stability and physical properties.
Given the absence of experimental data, computational modeling techniques, such as Density Functional Theory (DFT), could be employed to predict the gas-phase or solid-state structure of this compound. Such theoretical studies can provide useful estimates of the geometric parameters and conformational preferences. However, it is important to note that these are theoretical predictions and await experimental verification by X-ray crystallography.
Future Research Directions and Emerging Trends
The versatile reactivity of methyl 3-bromo-2-oxobutanoate, an exemplary α-halo-β-keto ester, positions it as a valuable building block in modern organic synthesis. Future research is poised to expand its utility through the development of more sustainable synthetic methods, novel catalytic transformations, and the application of advanced computational tools. These emerging trends aim to enhance efficiency, selectivity, and environmental compatibility in the synthesis of complex molecules derived from this reactive intermediate.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing methyl 3-bromo-2-oxobutanoate, and how do reaction conditions influence yield and purity?
- This compound is commonly synthesized via bromination of methyl 3-oxobutanoate using bromine (Br₂) in acetic acid under controlled temperatures (e.g., 0–25°C) . Alternative methods include nucleophilic substitution with brominating agents like PBr₃ or HBr in aprotic solvents. Reaction optimization is critical: higher temperatures (>40°C) may lead to side reactions (e.g., ester hydrolysis or α-keto acid decomposition), while excess bromine can cause over-bromination. Purification via fractional distillation or column chromatography is recommended to achieve >98% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H NMR : The ester methyl group appears as a singlet at δ 3.7–3.8 ppm, while the brominated α-proton resonates as a quartet near δ 4.8–5.0 ppm due to coupling with adjacent protons. 13C NMR confirms the carbonyl (C=O) at ~170 ppm and the brominated carbon at ~50 ppm. IR spectroscopy identifies the ester C=O stretch (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹). LC-MS (ESI+) is used to verify molecular mass (C₅H₇BrO₃: theoretical m/z 194.97 [M+H]⁺) .
Q. How should this compound be stored to prevent degradation?
- Store under inert gas (N₂ or Ar) at 2–8°C in amber glass containers to avoid light-induced decomposition. The compound is hygroscopic and prone to hydrolysis; use molecular sieves (4Å) in storage vials. Shelf life is typically 6–12 months under these conditions .
Advanced Research Questions
Q. How can competing reactivity at the α-keto and brominated positions be managed in cross-coupling reactions?
- The α-keto group is electrophilic, while the bromine acts as a leaving group. To suppress undesired ketone reactivity (e.g., enolization), use mild bases (e.g., K₂CO₃) and low temperatures (0–10°C). For Suzuki-Miyaura couplings, employ Pd(PPh₃)₄ with aryl boronic acids in THF/water (4:1) at 60°C to selectively target the C-Br bond. Monitor reaction progress via TLC (silica gel, hexane/EtOAc 3:1) to detect byproducts like dehalogenated esters .
Q. What strategies resolve contradictions in reported yields for this compound-mediated heterocycle syntheses?
- Discrepancies in yields (e.g., 44% vs. 84% in pyrrole formation) often arise from solvent polarity and temperature. Ethanol promotes higher yields due to better solubility of intermediates, while DMF may accelerate side reactions. Kinetic studies using in-situ FTIR or HPLC can identify optimal reaction windows. For example, heating at 65°C in ethanol maximizes nucleophilic substitution efficiency .
Q. How do steric and electronic effects influence the compound’s reactivity in asymmetric catalysis?
- The bromine atom introduces steric hindrance, slowing nucleophilic attacks at the α-carbon. Electronic effects from the electron-withdrawing ester and ketone groups activate the β-position for Michael additions. Computational modeling (DFT) shows that substituents on the ketone (e.g., methyl vs. phenyl) alter the LUMO distribution, affecting enantioselectivity in chiral catalyst systems .
Methodological Guidance
- Contradiction Analysis : When reproducibility issues arise, systematically vary one parameter (e.g., solvent, temperature) while holding others constant. Use DOE (Design of Experiments) software to identify critical factors .
- Advanced Purification : For trace impurities, employ preparative HPLC with a C18 column (MeCN/H₂O gradient) or recrystallization from hexane/EtOAc .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
